2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide
Overview
Description
Preparation Methods
The synthesis of 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide typically involves the reaction of 4-(3-phenylpropoxy)aniline with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction . The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: The compound is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: Researchers use the compound to investigate its effects on different biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide involves its interaction with specific molecular targets in biological systems. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making the compound a valuable tool for studying biological mechanisms .
Comparison with Similar Compounds
2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide can be compared with other similar compounds such as:
2-Bromo-N-(3,4-dimethylphenyl)benzamide: This compound has a similar structure but with different substituents on the aromatic ring.
2-Bromo-N-(4-methoxyphenyl)acetamide: Another structurally related compound with a methoxy group instead of the phenylpropoxy group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c18-13-17(20)19-15-8-10-16(11-9-15)21-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDPTHOKRYHFRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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